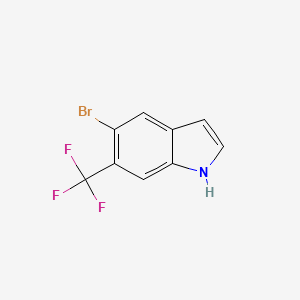

5-bromo-6-(trifluoromethyl)-1H-indole

Vue d'ensemble

Description

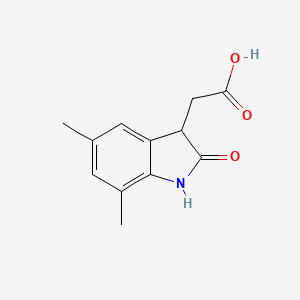

“5-bromo-6-(trifluoromethyl)-1H-indole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Trifluoromethylpyridines, which are structurally similar, are used in the agrochemical and pharmaceutical industries .

Synthesis Analysis

The synthesis of similar compounds, such as trifluoromethylpyridines, involves the use of fluorine-containing moieties . The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride .Molecular Structure Analysis

The molecular structure of “5-bromo-6-(trifluoromethyl)-1H-indole” would consist of a pyrrole ring fused to a benzene ring, with bromine and trifluoromethyl groups attached . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of “5-bromo-6-(trifluoromethyl)-1H-indole” would depend on the specific conditions and reagents used. As an indole, it may undergo electrophilic substitution reactions . The bromine and trifluoromethyl groups may also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-6-(trifluoromethyl)-1H-indole” would depend on its specific structure. Factors such as its molecular weight, hydrogen bond donor and acceptor count, and rotatable bond count would influence its properties .Applications De Recherche Scientifique

-

Synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids

- Application : Trifluoromethyl containing heterocycles are an integral part of many biologically active compounds in the agro and pharmaceutical chemistry . This research focuses on the synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles from a trifluoroacetyl vinylogous enamine starting material .

- Method : The synthesis involves a three-step process starting with a trifluoroacetyl vinylogous enamine .

- Results : The research resulted in an efficient and concise synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles .

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction

- Application : The study describes the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions .

- Method : The synthesis involves the use of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

- Results : The research resulted in the synthesis of a series of novel pyridine derivatives in moderate to good yield .

-

Synthesis of 5-Bromo-6-(trifluoromethyl)pyridin-2-ol

- Application : This compound is a synthetic building block used in various chemical reactions .

- Method : The synthesis details are not provided in the source, but it typically involves halogenation and trifluoromethylation .

- Results : The compound is available for purchase, indicating successful synthesis .

-

Synthesis of 5-Bromo-6-trifluoromethylpyridin-2-ylamine

- Application : This compound is used as a building block in the synthesis of various pharmaceuticals .

- Method : The synthesis details are not provided in the source, but it typically involves amination, halogenation, and trifluoromethylation .

- Results : The compound is available for purchase, indicating successful synthesis .

-

Access to a new class of synthetic building blocks

- Application : The research focuses on the synthesis of a new class of synthetic building blocks .

- Method : The synthesis involves exposure of methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxyl)carbamate to 1-trifluoromethyl-1,2-benziodoxol-3(1 H)-one .

- Results : The research resulted in the desired product in only 29% yield .

-

Synthesis of 5-Bromo-6-(trifluoromethyl)pyridin-2-ol

- Application : This compound is a synthetic building block used in various chemical reactions .

- Method : The synthesis details are not provided in the source, but it typically involves halogenation and trifluoromethylation .

- Results : The compound is available for purchase, indicating successful synthesis .

-

Efficient Synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids

- Application : Trifluoromethyl containing heterocycles are an integral part of many biologically active compounds in the agro and pharmaceutical chemistry . This research focuses on the synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles from a trifluoroacetyl vinylogous enamine starting material .

- Method : The synthesis involves a three-step process starting with a trifluoroacetyl vinylogous enamine .

- Results : The research resulted in an efficient and concise synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles .

-

New Halogen-Containing Drugs

- Application : The study describes the synthesis of a series of novel halogen-containing drugs .

- Method : The synthesis involves the use of 5-bromo-6-methylpyridin-2-ol and 2,2,2-trifluoroethyl triflate to afford derivative 121. The following Suzuki–Miyaura coupling with 2,3,6-trifluorophenylboronic acid in the presence of Pd(t-Bu 3 P) 2 and CsF afforded the diaryl derivative .

- Results : The research resulted in the synthesis of a series of novel halogen-containing drugs .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-7-3-5-1-2-14-8(5)4-6(7)9(11,12)13/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANFNSUAJPLWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-(trifluoromethyl)-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1371614.png)

![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)

![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)